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Compound of Interest

Compound Name: Fmoc-Cys(pMeOBzl)-OH

Cat. No.: B557265 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of N-α-(9-

Fluorenylmethyloxycarbonyl)-S-(4-methoxybenzyl)-L-cysteine (Fmoc-Cys(pMeOBzl)-OH), a

critical building block in solid-phase peptide synthesis (SPPS). The p-methoxybenzyl

(pMeOBzl) group offers acid-labile protection for the cysteine thiol, compatible with the base-

labile Fmoc protecting group strategy, making it a valuable reagent for the synthesis of complex

peptides.

Core Synthesis Strategy
The synthesis of Fmoc-Cys(pMeOBzl)-OH is typically achieved in a two-step process. The first

step involves the S-alkylation of L-cysteine with 4-methoxybenzyl chloride to form S-(4-

methoxybenzyl)-L-cysteine. The second step is the protection of the α-amino group of the

resulting intermediate with the 9-fluorenylmethyloxycarbonyl (Fmoc) group.
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Step 1: S-Alkylation

Step 2: Fmoc Protection
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Caption: Reaction pathway for the synthesis of Fmoc-Cys(pMeOBzl)-OH.

Experimental Protocols
Step 1: Synthesis of S-(4-methoxybenzyl)-L-cysteine
This procedure details the S-alkylation of L-cysteine using 4-methoxybenzyl chloride.

Materials:

L-cysteine hydrochloride monohydrate

4-Methoxybenzyl chloride

Sodium hydroxide (NaOH)

Methanol (MeOH)

Deionized water

Hydrochloric acid (HCl) (for pH adjustment)

Diethyl ether (for washing)
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Procedure:

Dissolution of L-cysteine: Dissolve L-cysteine hydrochloride monohydrate in deionized water

in a reaction vessel equipped with a magnetic stirrer.

Basification: Cool the solution in an ice bath and slowly add a solution of sodium hydroxide

to adjust the pH to approximately 8-9. This deprotonates the thiol group, forming the more

nucleophilic thiolate.

Addition of Alkylating Agent: While stirring vigorously, add 4-methoxybenzyl chloride,

dissolved in a minimal amount of methanol, to the reaction mixture.

Reaction: Allow the reaction to proceed at room temperature overnight with continuous

stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

Workup: After the reaction is complete, acidify the mixture to a pH of approximately 5-6 with

hydrochloric acid. A white precipitate of S-(4-methoxybenzyl)-L-cysteine should form.

Isolation and Purification: Collect the precipitate by vacuum filtration and wash it with cold

deionized water and then with diethyl ether to remove any unreacted 4-methoxybenzyl

chloride. The product can be further purified by recrystallization from a suitable solvent

system, such as water/ethanol.

Drying: Dry the purified product under vacuum.

Step 2: Synthesis of Fmoc-Cys(pMeOBzl)-OH
This protocol describes the N-terminal protection of S-(4-methoxybenzyl)-L-cysteine with the

Fmoc group using 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu).

Materials:

S-(4-methoxybenzyl)-L-cysteine

9-Fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu)

Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)
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1,4-Dioxane or Acetone

Deionized water

Ethyl acetate (for extraction)

Hydrochloric acid (HCl) or Citric acid (for acidification)

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

Dissolution of Intermediate: Dissolve S-(4-methoxybenzyl)-L-cysteine in an aqueous solution

of sodium bicarbonate or sodium carbonate in a reaction flask.

Addition of Fmoc Reagent: In a separate flask, dissolve Fmoc-OSu in 1,4-dioxane or

acetone. Add the Fmoc-OSu solution dropwise to the amino acid solution while stirring at

room temperature.

Reaction: Allow the reaction to stir at room temperature for several hours to overnight.

Monitor the reaction progress by TLC.

Workup: Once the reaction is complete, remove the organic solvent under reduced pressure.

Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any

unreacted Fmoc-OSu and by-products.

Acidification and Extraction: Cool the aqueous layer in an ice bath and acidify to a pH of

approximately 2-3 with dilute hydrochloric acid or citric acid. A white precipitate of the Fmoc-

protected amino acid will form. Extract the product into ethyl acetate.

Washing and Drying: Wash the organic layer with water and brine. Dry the organic layer over

anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced

pressure to obtain the crude product.

Purification: The crude Fmoc-Cys(pMeOBzl)-OH can be purified by recrystallization from a

suitable solvent system, such as ethyl acetate/hexane or dichloromethane/hexane, to yield a
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white solid.

Drying: Dry the final product under vacuum.

Synthesis Workflow
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Step 1: S-Alkylation

Step 2: Fmoc Protection

Dissolve L-Cysteine in water

Adjust pH to 8-9 with NaOH

Add p-Methoxybenzyl chloride in Methanol

React overnight at room temperature

Acidify to pH 5-6 with HCl

Filter and wash precipitate

Recrystallize and dry

Dissolve S-(pMeOBzl)-Cys in aq. NaHCO3/Dioxane

S-(4-methoxybenzyl)-L-cysteine

Add Fmoc-OSu solution

React for several hours at room temperature

Remove Dioxane and wash with Ethyl Acetate

Acidify to pH 2-3 and extract with Ethyl Acetate

Wash, dry, and concentrate organic phase

Recrystallize and dry final product
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Caption: Overall workflow for the synthesis of Fmoc-Cys(pMeOBzl)-OH.
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Quantitative Data
The following table summarizes key quantitative data for the starting materials, intermediate,

and final product.

Compound
Molecular
Formula

Molecular
Weight (
g/mol )

Melting
Point (°C)

Purity
Typical
Yield

L-Cysteine C₃H₇NO₂S 121.16

240

(decomposes

)

>98% -

4-

Methoxybenz

yl chloride

C₈H₉ClO 156.61 -9 >98% -

S-(4-

methoxybenz

yl)-L-cysteine

C₁₁H₁₅NO₃S 241.31 213 - 217 >99% 70-85%

Fmoc-OSu C₁₉H₁₅NO₅ 337.33 150 - 152 >99% -

Fmoc-

Cys(pMeOBzl

)-OH

C₂₆H₂₅NO₅S 463.55 138 - 144
>99% (HPLC)

[1]
85-95%

Note: Yields are dependent on reaction scale and purification methods.

Characterization Data
The identity and purity of the synthesized compounds should be confirmed using standard

analytical techniques:

Thin-Layer Chromatography (TLC): To monitor reaction progress and assess purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical

structure of the intermediate and final product.
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Mass Spectrometry (MS): To verify the molecular weight of the synthesized compounds.[2]

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final

product.[1]

Optical Rotation: To confirm the stereochemical integrity of the L-amino acid. For Fmoc-
Cys(pMeOBzl)-OH, a typical value is [α]²⁰D = -40 ± 2° (c=1 in DMF).[1]

This comprehensive guide provides the necessary information for the successful synthesis and

characterization of Fmoc-Cys(pMeOBzl)-OH, a key reagent for advancing peptide-based

research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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